2-(Aminomethyl)pyridin-3-ol
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Overview
Description
Synthesis Analysis
The synthesis of 2-(Aminomethyl)pyridin-3-ol-related compounds involves various chemical pathways, including asymmetric synthesis for potential glycosidase inhibitors and the development of antimicrobial properties through oligomer and monomer/metal complexes. For instance, Curtis et al. (2007) and Kaya et al. (2009) highlight divergent routes and oxidative polycondensation strategies, respectively, for synthesizing related compounds, indicating a broad synthetic utility (Curtis et al., 2007); (Kaya et al., 2009).
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, UV–Vis, NMR, and elemental analysis play a crucial role in confirming the molecular structure of synthesized compounds. The work by Kaya et al. (2009) exemplifies the detailed structural elucidation of oligomer and monomer complexes, showcasing the importance of these techniques in understanding the molecular framework of such compounds.
Chemical Reactions and Properties
The reactivity of 2-(Aminomethyl)pyridin-3-ol derivatives facilitates the formation of complex structures and interactions with metals. Alcock et al. (2005) discuss the formation of mononuclear complexes and the self-assembly of multimetallic complexes, highlighting the compound's versatile reactivity and potential in creating intricate molecular architectures (Alcock et al., 2005).
Scientific Research Applications
Coordination Chemistry and Catalysis
2-(Aminomethyl)pyridin-3-ol serves as a foundational structure in the synthesis and characterization of complex compounds, particularly in the development of metal-organic frameworks (MOFs) and coordination complexes. The versatility of this compound is evident in its ability to act as a ligand, facilitating the formation of various metal complexes with significant spectroscopic properties, magnetic properties, and electrochemical activity. The review by Boča et al. (2011) delves into the chemistry and properties of related pyridine and benzimidazole-based ligands, emphasizing their potential in creating complexes that exhibit a broad range of functionalities, including biological and electrochemical applications (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Drug Development
In the realm of drug development, pyridine derivatives, including structures similar to 2-(Aminomethyl)pyridin-3-ol, have been identified as critical scaffolds. Their significance is underscored by their incorporation into molecules exhibiting a wide array of biological activities. This includes roles as intermediates in synthesizing biologically active compounds that target various diseases. For instance, the synthesis of pyranopyrimidine derivatives, as discussed by Parmar, Vala, and Patel (2023), highlights the strategic use of pyridine-based scaffolds in medicinal chemistry, offering a pathway to developing novel therapeutic agents with enhanced bioavailability and pharmacological profiles (Parmar, Vala, & Patel, 2023).
Safety And Hazards
The safety information for 2-(Aminomethyl)pyridin-3-ol indicates that it is a combustible liquid and harmful if swallowed or in contact with skin6. It causes severe skin burns and eye damage, and may cause respiratory irritation6.
Future Directions
The future directions for 2-(Aminomethyl)pyridin-3-ol are not explicitly mentioned in the search results. However, related compounds such as 2-aminopyrimidines have shown promising antitrypanosomal and antiplasmodial activities, suggesting potential future directions in medicinal chemistry3.
properties
IUPAC Name |
2-(aminomethyl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFOVOSDFLKXRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442963 |
Source
|
Record name | 2-Aminomethyl-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)pyridin-3-ol | |
CAS RN |
194665-89-9 |
Source
|
Record name | 2-Aminomethyl-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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